molecular formula C20H26O3 B2954295 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde CAS No. 554407-95-3

4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde

Cat. No.: B2954295
CAS No.: 554407-95-3
M. Wt: 314.425
InChI Key: VXEULDKIQKAPHL-UHFFFAOYSA-N
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Description

4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde is a chemical compound that features a unique structure combining adamantane and benzaldehyde moieties Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzaldehyde is an aromatic aldehyde commonly used in organic synthesis

Scientific Research Applications

4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde has several scientific research applications:

Future Directions

Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde typically involves the following steps:

    Formation of Adamantan-1-ylmethanol: Adamantane is first converted to adamantan-1-ylmethanol through a hydroxylation reaction.

    Etherification: Adamantan-1-ylmethanol is then reacted with 3-ethoxybenzaldehyde under basic conditions to form the desired compound. This step involves the formation of an ether bond between the adamantane moiety and the benzaldehyde moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce reaction times. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and achieve higher yields .

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzoic acid.

    Reduction: 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    Adamantan-1-ylmethanol: A precursor in the synthesis of 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde.

    3-Ethoxybenzaldehyde: Another precursor used in the synthesis.

    Adamantane derivatives: Compounds with similar adamantane structures but different functional groups.

Uniqueness

This compound is unique due to its combination of adamantane and benzaldehyde moieties, which imparts both stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(1-adamantylmethoxy)-3-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-2-22-19-8-14(12-21)3-4-18(19)23-13-20-9-15-5-16(10-20)7-17(6-15)11-20/h3-4,8,12,15-17H,2,5-7,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEULDKIQKAPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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